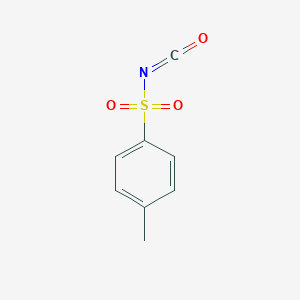
Tosyl isocyanate
概要
説明
Tosyl isocyanate, also known as p-toluenesulfonyl isocyanate, is a colorless liquid with the chemical formula CH₃C₆H₄SO₂NCO. It is known for its high reactivity, particularly with water and basic or protic solvents. This compound is widely used in organic synthesis due to its ability to introduce the tosyl group into various molecules, enhancing their reactivity and stability .
作用機序
Target of Action
Tosyl isocyanate (p-Toluenesulfonyl isocyanate) is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms present in various compounds . This makes it useful as a scavenger for water and other isocyanate reactive groups .
Mode of Action
This compound interacts with its targets through a process known as derivatization . This involves the reaction of this compound with active hydrogen atoms to form new compounds . For instance, it undergoes a palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides .
Biochemical Pathways
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . This compound participates in these reactions, affecting the biochemical pathways involved in polymer formation .
Pharmacokinetics
It’s known that this compound is a liquid with a density of 1291 g/mL at 25 °C (lit) . It has a boiling point of 144 °C/10 mmHg (lit.) and a vapor pressure of 1 mmHg at 100 °C . These properties may influence its bioavailability and distribution in a system.
Result of Action
The result of this compound’s action is the formation of new compounds through derivatization . For example, it has been used as a derivatization reagent in the determination of 3-α-hydroxy tibolone in human plasma by LC-MS/MS . It’s also used in the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products by HPLC .
Action Environment
The action of this compound can be influenced by environmental factors. It reacts violently with water and with basic and protic solvents . Therefore, reactions involving this compound should be carried out with care and only in a fumehood . It is easily soluble in inert media such as chlorinated, aromatic, and ethereal solvents , which can affect its action, efficacy, and stability.
生化学分析
Biochemical Properties
Tosyl isocyanate is known to undergo palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides . It has been used as a derivatization reagent in the determination of 3-α-hydroxy tibolone in human plasma by LC-MS/MS . It has also been used in the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products by HPLC
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity towards active hydrogen atoms, making it useful as a scavenger for water and other isocyanate reactive groups
準備方法
Synthetic Routes and Reaction Conditions: Tosyl isocyanate can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-toluenesulfonyl chloride with potassium cyanate in the presence of a phase transfer catalyst. This method allows for the efficient production of this compound with high purity and yield .
化学反応の分析
Types of Reactions: Tosyl isocyanate undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form urea derivatives.
Cycloaddition Reactions: Participates in [2+3] cycloaddition reactions with iron allenyl systems to form cycloadducts.
Bis-Allylation: Undergoes palladium-catalyzed bis-allylation reactions with allylstannanes and allyl chlorides.
Common Reagents and Conditions:
Nucleophiles: Primary and secondary amines, amino acids, and dipeptides.
Catalysts: Palladium catalysts for bis-allylation reactions.
Solvents: Inert solvents such as chlorinated, aromatic, and ethereal solvents
Major Products:
Urea Derivatives: Formed from reactions with amines.
Cycloadducts: Resulting from cycloaddition reactions.
Tosylcarbonamides: Produced from reactions with primary amines.
科学的研究の応用
Tosyl isocyanate is utilized in various scientific research applications, including:
Biology: Employed in the synthesis of biologically active compounds, such as antitumor agents.
Medicine: Involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
類似化合物との比較
Phenyl isocyanate: Similar in reactivity but lacks the sulfonyl group, making it less reactive in certain transformations.
Benzenesulfonyl isocyanate: Similar structure but with a benzene ring instead of a toluene ring, affecting its reactivity and solubility.
Tosyl chloride: Precursor to tosyl isocyanate, used in the synthesis of various tosyl derivatives.
Uniqueness: this compound is unique due to the presence of both the isocyanate and sulfonyl groups, which enhance its reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
4-methyl-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJQDHDVZJXNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027558 | |
| Record name | p-Toluenesulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenesulfonyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4083-64-1 | |
| Record name | p-Toluenesulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzenesulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenesulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluenesulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLBENZENESULFONYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9004FJX6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reactive site in Tosyl Isocyanate?
A1: The isocyanate functional group (-N=C=O) is the primary site of reactivity in this compound. This group exhibits electrophilicity at the carbon atom, making it susceptible to nucleophilic attack.
Q2: How does this compound interact with epoxides?
A2: this compound reacts with epoxides via ring-opening reactions. This reaction can be catalyzed by organocatalysts and trialkylboranes to produce polyurethanes. [] This methodology offers a new route to polyurethanes free from typical side products. []
Q3: What is the role of this compound in ring-opening polymerization (ROP)?
A3: this compound acts as an end-group modifier in ROP. It can transform hydroxyl-terminated polymers into tosylcarbamate anions, initiating the ROP of N-sulfonyl aziridines. This enables the synthesis of well-defined block copolymers like poly(e-caprolactone)-block-polysulfonamide. []
Q4: How does this compound react with propargylic alcohols?
A4: this compound undergoes domino cyclization with propargylic alcohols in the presence of a copper catalyst. This reaction yields oxazolidinones with moderate to excellent yields. [] Ruthenium complexes bearing tetradentate nitrogen-phosphorus ligands also catalyze this reaction, favoring the formation of exo-isomers. []
Q5: Can this compound be used to synthesize heterocyclic compounds?
A5: Yes, this compound is a valuable reagent for synthesizing a variety of heterocyclic compounds. For example, it reacts with 5-amino-4-cyanoformimidoylimidazoles to yield 6-amidino-2-oxopurines in almost quantitative yields. [] It also participates in diene-transmissive hetero-Diels-Alder reactions with cross-conjugated 1-azatrienes (3-1-azadendralenes) to produce hexahydroquinazolin-2-ones and hexahydrobenzothiazine-2-imines. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H7NO3S, and its molecular weight is 197.23 g/mol. []
Q7: What is the stability of this compound?
A7: this compound is sensitive to moisture and basic conditions, leading to polymerization. [] Therefore, storage under anhydrous conditions in a cool, dry place is crucial. It is essential to avoid contact with protic, basic, or organometallic materials. []
Q8: Does this compound participate in palladium-catalyzed reactions?
A8: Yes, this compound is involved in palladium-catalyzed allylic substitution reactions. Reacting allylic alcohols with this compound, followed by palladium catalysis, produces N-tosyl (E)-allylic amines with high regio- and stereoselectivity. [, ] The substitution occurs preferentially at the gamma-position of the allylic alcohol. [, ]
Q9: Have computational methods been used to study reactions involving this compound?
A9: Yes, computational methods, such as CNDO/2 calculations, have been employed to investigate the cycloaddition reactivity of this compound. For instance, studies on its reaction with pyridine N-oxides suggest that the initial interaction might be governed by coulombic attraction. []
Q10: Are there computational studies to understand the regioselectivity of this compound reactions?
A10: DFT calculations have been used to explain the regioselectivity observed in palladium-catalyzed allylic substitution reactions involving this compound. [] These studies suggest that the preference for substitution at the branched allylic terminus is related to the relative stability of reaction intermediates. []
- Organic Synthesis: As a versatile reagent for constructing various heterocyclic compounds and functional groups. [, , , , , ]
- Polymer Chemistry: In the synthesis of polyurethanes and block copolymers via ring-opening polymerization. [, ]
- Organometallic Chemistry: As a substrate in palladium-catalyzed allylic substitution reactions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


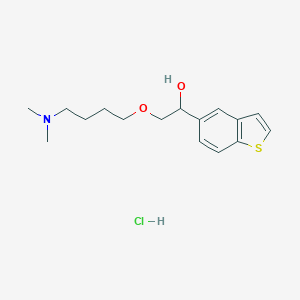

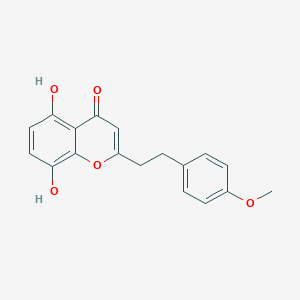

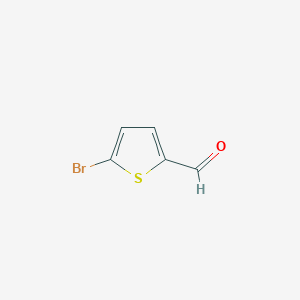
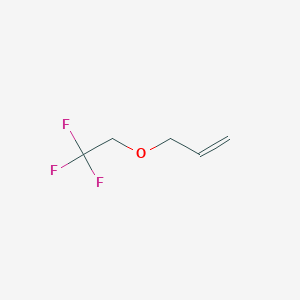
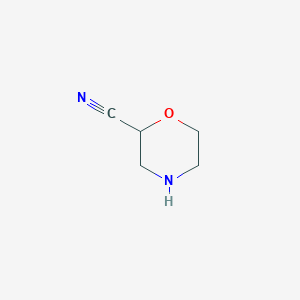
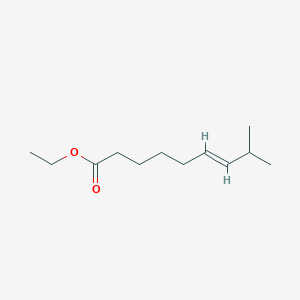
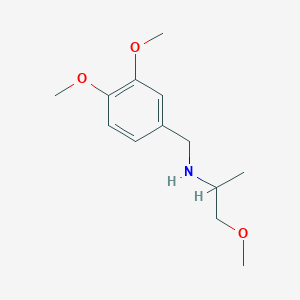
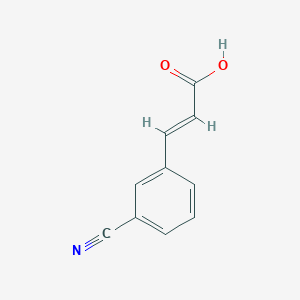



![Tert-butyl[(4-fluorophenyl)methyl]amine](/img/structure/B154046.png)
